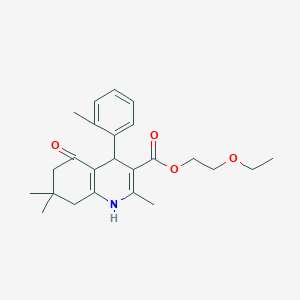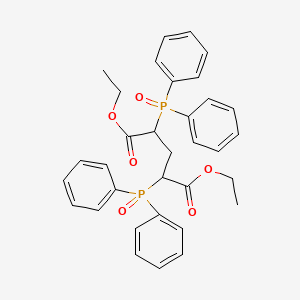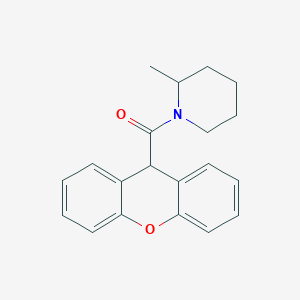![molecular formula C24H21NO3S B4895167 N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide CAS No. 5928-58-5](/img/structure/B4895167.png)
N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide, also known as MN-64, is a sulfonamide compound that has been studied for its potential as a therapeutic agent in various scientific research fields.
Wirkmechanismus
The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in cell signaling and regulation. This compound has also been shown to inhibit the activity of carbonic anhydrase, which is involved in acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases and the inhibition of Akt and ERK signaling pathways. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of stroke and traumatic brain injury. This compound has been shown to have vasodilatory effects and reduce blood pressure in animal models of hypertension and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has several advantages and limitations for lab experiments. This compound is a relatively small molecule that can be easily synthesized and purified. This compound has been shown to have potent and selective activity against various enzymes and signaling pathways, making it a useful tool for studying these processes. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. This compound also has limited stability in vivo, which can limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide. One direction is to further investigate the mechanism of action of this compound and its potential as a therapeutic agent in various diseases. Another direction is to develop more stable and soluble analogs of this compound that can be used in vivo. Additionally, this compound could be used as a tool for studying various signaling pathways and enzymes involved in disease processes.
Synthesemethoden
N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzyl chloride with phenylacetonitrile, followed by the reaction of the resulting intermediate with 2-naphthalenesulfonyl chloride. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research fields, including cancer research, neurology, and cardiovascular research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been studied for its potential as a treatment for hypertension and heart failure.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)-phenylmethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-28-22-14-11-20(12-15-22)24(19-8-3-2-4-9-19)25-29(26,27)23-16-13-18-7-5-6-10-21(18)17-23/h2-17,24-25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVNSAGWEJZTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386945 |
Source


|
| Record name | ST072989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5928-58-5 |
Source


|
| Record name | ST072989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)

![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)

![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)
![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4895177.png)